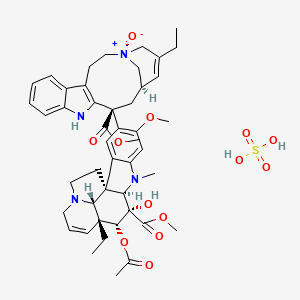
2-(4-(pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A 412997 二盐酸盐是多巴胺 D4 受体的高选择性激动剂。它因其在各种神经和精神疾病中潜在的治疗应用而得到广泛研究。 该化合物的分子量为 382.33 g/mol,并以其有效跨越血脑屏障的能力而闻名 .
准备方法
合成路线和反应条件: A 412997 二盐酸盐的合成涉及多个步骤,从合适的先驱化合物开始。关键步骤包括哌啶环的形成以及随后吡啶和苯基的连接。 最终产物以二盐酸盐形式获得,以增强其稳定性和溶解度 .
工业生产方法: A 412997 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 该化合物通常以粉末形式生产,并在干燥条件下储存以保持其稳定性 .
化学反应分析
反应类型: A 412997 二盐酸盐主要由于活性官能团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常见试剂和条件:
取代反应: 常见的试剂包括卤化剂和亲核试剂。条件通常包括中等温度和二氯甲烷等溶剂。
氧化反应: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原反应: 在无水条件下使用氢化铝锂或硼氢化钠等还原剂.
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生各种取代衍生物,而氧化和还原反应可以改变分子上存在的官能团 .
科学研究应用
A 412997 二盐酸盐具有广泛的科学研究应用:
化学: 用作涉及多巴胺受体激动剂研究的参考化合物。
生物学: 研究其在动物模型中调节认知功能和行为的作用。
医学: 探索其在治疗精神疾病(如精神分裂症和注意力缺陷多动障碍 (ADHD))中的潜在治疗应用。
工业: 用于开发针对多巴胺受体的新药剂 .
作用机制
A 412997 二盐酸盐通过选择性结合并激活多巴胺 D4 受体发挥其作用。该受体是一种 G 蛋白偶联受体,在调节大脑中的神经传递中起着至关重要的作用。 A 412997 二盐酸盐激活 D4 受体导致下游信号事件,调节认知功能、行为和其他神经过程 .
类似化合物:
PD168077: 另一种具有不同选择性谱的多巴胺 D4 受体选择性激动剂。
CP226269: 具有类似受体亲和力但药代动力学特性不同的化合物
A 412997 二盐酸盐的独特性: A 412997 二盐酸盐因其对多巴胺 D4 受体具有优异的选择性以及其有效跨越血脑屏障的能力而独一无二。 这使其成为研究和潜在治疗应用中的宝贵工具 .
相似化合物的比较
PD168077: Another selective dopamine D4 receptor agonist with a different selectivity profile.
CP226269: A compound with similar receptor affinity but different pharmacokinetic properties
Uniqueness of A 412997 Dihydrochloride: A 412997 dihydrochloride is unique due to its superior selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier effectively. This makes it a valuable tool in both research and potential therapeutic applications .
属性
IUPAC Name |
N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18;;/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGNSSHMCNBHQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347744-96-0 |
Source


|
| Record name | 1347744-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

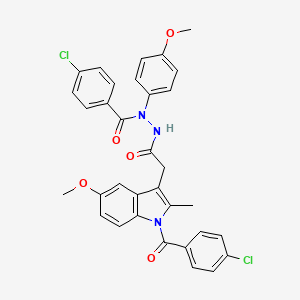
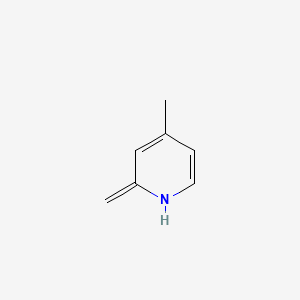
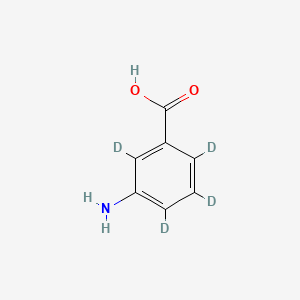
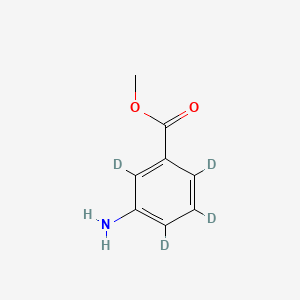
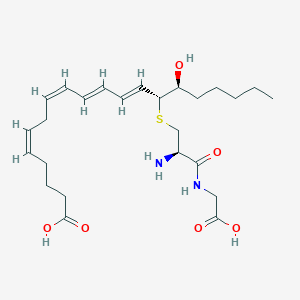


![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
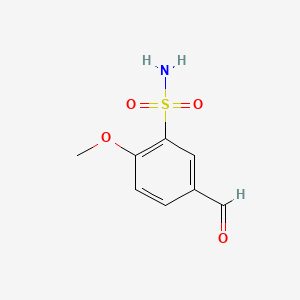
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
